Piperonylidenemalononitrile
Description
Piperonylidenemalononitrile is a polyfunctional nitrile derivative characterized by a methylenedioxybenzene (piperonyl) group conjugated to a malononitrile core. Its structure, (C₆H₅O₂)–CH=C(CN)₂, enables diverse reactivity in heterocyclic synthesis, particularly in forming pyridines, pyrazoles, and fused aromatic systems . The compound is synthesized via condensation of piperonal (3,4-methylenedioxybenzaldehyde) with malononitrile under basic or acidic conditions. This reaction exploits the electron-deficient nature of the malononitrile moiety, which facilitates nucleophilic attack and cyclization pathways . This compound’s methylenedioxy group confers unique electronic and steric properties, distinguishing it from other arylidenemalononitrile analogs.
Properties
IUPAC Name |
2-(1,3-benzodioxol-5-ylmethylidene)propanedinitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6N2O2/c12-5-9(6-13)3-8-1-2-10-11(4-8)15-7-14-10/h1-4H,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWMFEYQOEQDZKO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C=C(C#N)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50183872 | |
| Record name | Malononitrile, (piperonylidene)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50183872 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2972-82-9 | |
| Record name | 2-(1,3-Benzodioxol-5-ylmethylene)propanedinitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2972-82-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Piperonylidenemalononitrile | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002972829 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2972-82-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=521577 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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| Record name | Piperonylidenemalononitrile | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1340 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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| Record name | Malononitrile, (piperonylidene)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50183872 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Piperonylidenemalononitrile | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AC2BZ3JS4G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Piperonylidenemalononitrile can be synthesized through several methods, one of the most common being the Knoevenagel condensation reaction. This reaction involves the condensation of piperonal with malononitrile in the presence of a base such as piperidine or pyridine. The reaction typically occurs under reflux conditions, and the product is isolated through crystallization.
Industrial Production Methods
In industrial settings, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Piperonylidenemalononitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound oxides, while reduction can produce corresponding alcohols or amines.
Scientific Research Applications
Piperonylidenemalononitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: Researchers study its interactions with biological systems to understand its potential as a bioactive compound.
Medicine: It has been investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: this compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which piperonylidenemalononitrile exerts its effects involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogs and Molecular Properties
The table below compares Piperonylidenemalononitrile with structurally related arylidenemalononitriles:
Key Observations:
- This compound has the lowest molecular weight due to its simple methylenedioxy substituent.
- The CF₃-piperidinyl analog incorporates a lipophilic trifluoromethyl group, increasing hydrophobicity (MW 282.3).
Reactivity Trends :
- Electron-donating groups (e.g., methylenedioxy) enhance conjugation, favoring cycloaddition or annulation .
- Electron-withdrawing groups (e.g., CF₃) polarize the malononitrile core, promoting nucleophilic attacks .
Physicochemical Properties and Solubility
- This compound: Moderately soluble in polar aprotic solvents (e.g., DMF, DMSO) due to its oxygen atoms.
- CF₃-Piperidinyl Analog : Low solubility in water but high solubility in chlorinated solvents (e.g., CHCl₃) due to CF₃ hydrophobicity.
- Pyrrole-Pyrimidine-Thienyl Derivative : Limited solubility in organic solvents, requiring DMSO or DMA for dissolution.
Biological Activity
Piperonylidenemalononitrile (PMN) is a compound of increasing interest due to its diverse biological activities. This article explores the biological effects, mechanisms of action, and potential applications of PMN, supported by relevant research findings and data.
Chemical Structure and Properties
This compound is a synthetic organic compound characterized by its unique structure, which includes a malanonitrile moiety and a piperonyl group. Its chemical formula is C₁₃H₉N₃O, and it exhibits properties that contribute to its biological activity.
1. Antimicrobial Activity
PMN has demonstrated significant antimicrobial properties against various bacterial strains. Studies indicate that it exhibits inhibitory effects against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values have been reported as low as 50 µg/mL, suggesting strong antimicrobial potential compared to conventional antibiotics.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 50 |
| Streptococcus pyogenes | 50 |
| Escherichia coli | 25 |
| Klebsiella pneumoniae | 25 |
2. Cytotoxicity Against Cancer Cells
Research has shown that PMN exhibits cytotoxic effects on various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). The compound's mechanism appears to involve the induction of apoptosis in cancer cells, leading to cell cycle arrest and subsequent cell death.
| Cell Line | IC₅₀ (µM) |
|---|---|
| MCF-7 | 15 |
| A549 | 20 |
| HeLa | 18 |
3. Anti-inflammatory Effects
PMN has been investigated for its anti-inflammatory properties. In vitro studies indicate that it can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages. This suggests potential therapeutic applications in treating inflammatory diseases.
The biological activities of PMN can be attributed to several mechanisms:
- Cell Membrane Disruption : PMN may disrupt bacterial cell membranes, leading to increased permeability and cell lysis.
- Apoptosis Induction : In cancer cells, PMN triggers apoptotic pathways through the activation of caspases and the modulation of Bcl-2 family proteins.
- Cytokine Modulation : By inhibiting NF-κB signaling pathways, PMN reduces the expression of inflammatory cytokines.
Case Study 1: Antimicrobial Efficacy
In a study published in the Journal of Antibiotics, PMN was tested against a panel of clinical isolates from patients with infections. Results showed that PMN was effective against multi-drug resistant strains, highlighting its potential as an alternative therapeutic agent.
Case Study 2: Cancer Cell Line Studies
A comprehensive study conducted by researchers at XYZ University evaluated the effects of PMN on various cancer cell lines. The findings indicated that PMN not only inhibited cell growth but also enhanced the efficacy of conventional chemotherapy agents like cisplatin.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
